molecular formula C6H5NS B1363630 4-Methylthiophene-2-carbonitrile CAS No. 73305-93-8

4-Methylthiophene-2-carbonitrile

Cat. No.: B1363630
CAS No.: 73305-93-8
M. Wt: 123.18 g/mol
InChI Key: KQMGQUQOZSZRBI-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carbonitrile is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 4-position and a nitrile group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Industrial methods often leverage continuous flow processes and advanced purification techniques to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophene-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
4-Methylthiophene-2-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological targets, making it a candidate for developing drugs aimed at treating conditions such as cancer and bacterial infections. For instance, research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Case Study:
A study demonstrated the synthesis of novel Schiff bases derived from this compound, which showed significant antimicrobial activity. The derivatives were tested against several bacterial strains, showing zones of inhibition comparable to standard antibiotics .

2. Anticancer Research:
The presence of the cyano group in this compound allows for potential interactions with enzymes involved in cancer progression. Preliminary studies suggest that this compound may inhibit specific molecular pathways associated with tumor growth.

Material Science Applications

1. Organic Semiconductors:
The compound is being explored for its role in developing organic semiconductors, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for use in electronic devices.

Data Table: Organic Semiconductor Properties

PropertyValue
Electrical ConductivityHigh
StabilityExcellent
ApplicationOFETs, OLEDs

2. Polymer Chemistry:
this compound can be utilized as a building block for synthesizing specialized polymers with tailored properties. These polymers are essential in advanced materials for packaging and coatings .

Environmental Applications

Research is ongoing into the environmental applications of this compound, particularly in developing biodegradable materials. Its unique chemical structure may contribute to creating sustainable alternatives in various industries .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for detecting and quantifying thiophene derivatives in environmental samples. This application aids in pollution monitoring and control efforts .

Mechanism of Action

The mechanism of action of 4-Methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile group and the thiophene ring allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonitrile: Lacks the methyl group at the 4-position.

    4-Methylthiophene: Lacks the nitrile group at the 2-position.

    2-Methylthiophene-3-carbonitrile: Has the nitrile group at the 3-position instead of the 2-position.

Uniqueness

4-Methylthiophene-2-carbonitrile is unique due to the specific positioning of the methyl and nitrile groups, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Methylthiophene-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with a methyl group and a carbonitrile functional group. Its unique structure contributes to its reactivity and biological properties. The molecular formula is C6H6NC_6H_6N with a molecular weight of approximately 106.12 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary findings suggest that this compound may possess cytotoxic properties against certain cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multiple bacterial strains. The results are summarized in Table 1 below:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2531.25
Escherichia coli3015.62
Bacillus subtilis2862.50
Candida albicans20125

These results indicate that the compound shows significant activity against both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against E. coli.

Anticancer Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings are presented in Table 2.

Cell Line IC50 (µg/mL) Effectiveness
MCF-720Moderate cytotoxicity
HeLa15High cytotoxicity
MDA-MB-23125Moderate cytotoxicity

The IC50 values demonstrate that the compound exhibits promising anticancer properties, particularly against HeLa cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the carbonitrile group may play a crucial role in its interaction with biological targets, potentially disrupting cellular functions or inducing apoptosis in cancer cells.

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The compound was found to be effective against drug-resistant strains of bacteria, highlighting its potential for therapeutic applications in treating infections caused by resistant pathogens .
  • Cytotoxicity Assessment : In another study focusing on the antiproliferative effects of thiophene derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at lower concentrations, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methylthiophene-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, in Stille polymerization, this compound is reacted with brominated monomers (e.g., thieno[3,2-b]thiophene derivatives) using Pd₂(dba)₃/PPh₃ as a catalyst in toluene/DMF (10:1 v/v) at 115°C . Optimizing reaction time (e.g., 3-hour reflux) and catalyst loading improves yield. Characterization via NMR and HPLC is critical to confirm purity (>98%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Assign peaks for the methyl group (~2.5 ppm in 1^1H NMR) and nitrile carbon (~115 ppm in 13^{13}C NMR).
  • HPLC : Monitor purity with a C18 column and UV detection at 254 nm.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 137.1.
    Cross-referencing with literature data (e.g., PubChem entries) ensures accuracy .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology : The compound is combustible (WGK 3). Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

  • Methodology : The nitrile group enhances electron affinity, making it suitable for electron-deficient polymer backbones. For example, copolymerize with electron-rich units (e.g., thieno[3,2-b]thiophene) via Stille coupling. Optimize solvent ratios (toluene/DMF) and annealing temperatures to improve charge mobility in field-effect transistors . Monitor device performance using UV-Vis spectroscopy and cyclic voltammetry.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodology : Discrepancies in 13^{13}C NMR shifts (e.g., nitrile vs. methyl carbons) often arise from solvent polarity or impurities. Reproduce synthesis under inert conditions (argon atmosphere) and use deuterated solvents (CDCl₃) for consistency. Compare results with crystallographic data (e.g., CCDC entries) to validate assignments .

Q. How can researchers design multi-step syntheses using this compound as a key intermediate?

  • Methodology : Use the nitrile group for further functionalization:

  • Nucleophilic Addition : React with Grignard reagents to form ketones.
  • Cyclization : Employ Vilsmeier-Haack conditions to generate heterocycles (e.g., thienopyridines).
    Document yields and intermediates at each step, and validate via 1^1H NMR and IR (e.g., loss of nitrile peak at ~2200 cm⁻¹) .

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound derivatives?

  • Methodology : Byproducts like dimerized species may form via radical coupling. Use radical scavengers (e.g., TEMPO) to suppress side reactions. Analyze reaction mixtures via GC-MS to identify impurities. Computational studies (DFT) can model transition states and predict regioselectivity .

Properties

IUPAC Name

4-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-2-6(3-7)8-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMGQUQOZSZRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375615
Record name 4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73305-93-8
Record name 4-Methyl-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73305-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiophene-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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